molecular formula C27H36O6 B1194886 Estriol tripropionate CAS No. 2236-31-9

Estriol tripropionate

Cat. No. B1194886
CAS RN: 2236-31-9
M. Wt: 456.6 g/mol
InChI Key: ONMZMZJEZHMWQL-REUUDLSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estriol tripropionate is a steroid ester.

Scientific Research Applications

  • Treatment of Postmenopausal Vaginal Atrophy : Estriol has been shown to be effective in treating symptoms of postmenopausal vaginal atrophy. A study by Cano et al. (2012) found that a new low-concentration estriol formulation was effective and safe for treating this condition (Cano et al., 2012). Similarly, Rueda et al. (2017) confirmed the efficacy of local estrogens, including estriol, in treating vulvovaginal atrophy symptoms with few adverse effects (Rueda et al., 2017).

  • Management of Urogenital Atrophy : Cardozo et al. (1998) conducted a meta-analysis which demonstrated that estrogen therapy, including estriol, is efficacious in treating urogenital atrophy in postmenopausal women (Cardozo et al., 1998).

  • Modulation of Hormone Secretion : Estriol has been found to influence hormone secretion. Genazzani et al. (2012) reported that estriol administration modulates the neuroendocrine control of the hypothalamus-pituitary unit and induces the recovery of LH synthesis and secretion in hypogonadotropic patients (Genazzani et al., 2012).

  • Autoimmune Diseases Treatment : A study by Kim et al. (1999) showed that estriol could be a novel therapeutic agent for Th1-mediated autoimmune diseases, like multiple sclerosis, due to its ability to ameliorate experimental autoimmune encephalomyelitis (Kim et al., 1999).

  • Biological Activity on Mammary Gland : Pokrovskaya and Lazarev (1966) found that estriol has significant biological activity on the mammary glands, highlighting its potent effects in this area (Pokrovskaya & Lazarev, 1966).

  • Effect on Breast Cancer Cell Lines : Diller et al. (2014) examined the effects of estriol on breast cancer cell growth and gene expression, indicating that low levels of estriol can trigger robust estrogenic responses in breast cancer cells (Diller et al., 2014).

  • Potential as a Biomarker : Falah et al. (2015) reviewed the clinical relevance and biological significance of estriol, highlighting its potential as a biomarker and therapeutic agent (Falah et al., 2015).

properties

CAS RN

2236-31-9

Product Name

Estriol tripropionate

Molecular Formula

C27H36O6

Molecular Weight

456.6 g/mol

IUPAC Name

[(8R,9S,13S,14S,16R,17R)-13-methyl-3,17-di(propanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] propanoate

InChI

InChI=1S/C27H36O6/c1-5-23(28)31-17-9-11-18-16(14-17)8-10-20-19(18)12-13-27(4)21(20)15-22(32-24(29)6-2)26(27)33-25(30)7-3/h9,11,14,19-22,26H,5-8,10,12-13,15H2,1-4H3/t19-,20-,21+,22-,26+,27+/m1/s1

InChI Key

ONMZMZJEZHMWQL-REUUDLSRSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)CC)C)C=CC(=C4)OC(=O)CC

SMILES

CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC

Canonical SMILES

CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC

Other CAS RN

2236-31-9

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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